molecular formula C7H13NO2 B1379959 2,9-Dioxa-6-azaspiro[4.5]decane CAS No. 1251712-84-1

2,9-Dioxa-6-azaspiro[4.5]decane

Cat. No.: B1379959
CAS No.: 1251712-84-1
M. Wt: 143.18 g/mol
InChI Key: MJKDEJXBYUDHCR-UHFFFAOYSA-N
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Description

2,9-Dioxa-6-azaspiro[4.5]decane is a chemical compound with the molecular formula C7H13NO2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dioxa-6-azaspiro[4.5]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of N-substituted amino alcohols with diols in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 2,9-Dioxa-6-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2,9-Dioxa-6-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,9-Dioxa-6-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

  • 2,6-Dioxa-9-azaspiro[4.5]decane
  • 1,4-Dioxa-8-azaspiro[4.5]decane
  • Isoxazolyl-2-azaspiro[4.5]decane derivatives

Comparison: 2,9-Dioxa-6-azaspiro[4.5]decane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the spiro framework. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of additional oxygen atoms in 2,6-Dioxa-9-azaspiro[4.5]decane may influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

2,9-dioxa-6-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-9-5-7(1)6-10-4-2-8-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKDEJXBYUDHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251712-84-1
Record name 2,9-dioxa-6-azaspiro[4.5]decane
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